acetic acid CAS No. 500204-27-3](/img/structure/B2688831.png)
[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a chromen-2-one (coumarin) moiety linked to a phenylacetic acid group through an ether linkage.
Métodos De Preparación
The synthesis of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-ethylcoumarin with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin moiety to a hydroxyl group.
Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound may inhibit enzymes such as topoisomerases and kinases, leading to antiproliferative effects in cancer cells . The phenylacetic acid group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparación Con Compuestos Similares
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other coumarin derivatives such as:
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
(2-oxo-2H-chromen-7-yl)oxyacetic acid: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid: Contains additional phenyl and methyl groups, potentially altering its pharmacokinetic properties.
The uniqueness of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific substitution pattern, which can modulate its chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-12-10-17(20)24-16-11-14(8-9-15(12)16)23-18(19(21)22)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUMEFGSLGUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)
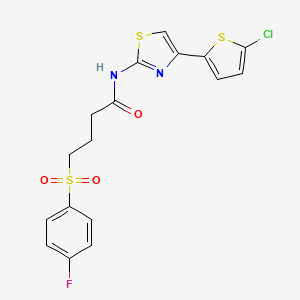
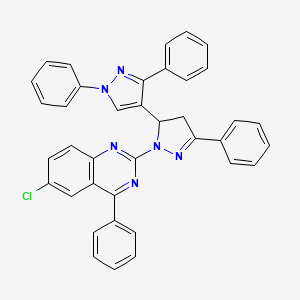
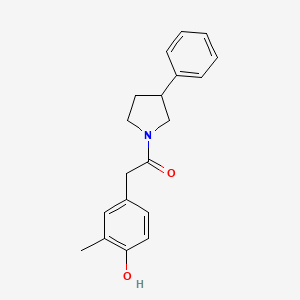
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)
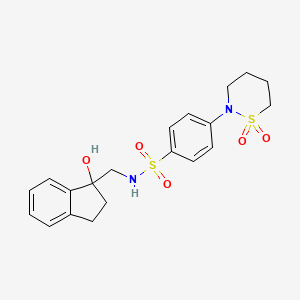
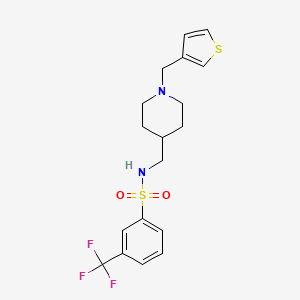
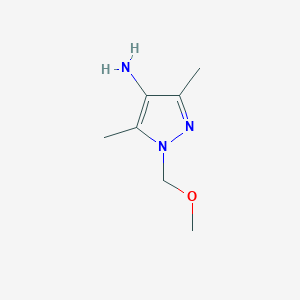
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2688766.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)
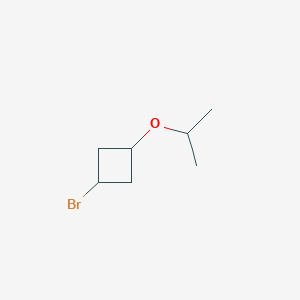
![6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)
